molecular formula C21H20N4O3 B11311196 2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-5-(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one

2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-5-(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one

Cat. No.: B11311196
M. Wt: 376.4 g/mol
InChI Key: UIDRRMXCHAFLRX-UHFFFAOYSA-N
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Description

The compound 2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-5-(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one is a complex organic molecule that features a combination of indole, triazine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-5-(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one typically involves multi-step organic reactions. One possible route includes:

    Formation of the Indole Derivative: Starting with an indole precursor, the compound undergoes alkylation to introduce the 2,3-dihydro-1H-indol-1-yl group.

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The indole derivative and the triazine ring are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and methoxyphenyl groups.

    Reduction: Reduction reactions may target the carbonyl group in the oxopropan-2-yl moiety.

    Substitution: The compound can participate in substitution reactions, especially at the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Oxidized derivatives of the indole and methoxyphenyl groups.

    Reduction Products: Reduced forms of the carbonyl group.

    Substitution Products: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new therapeutic agents.

Industry

    Materials Science: Application in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-5-(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The indole and triazine moieties may play a crucial role in binding to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of indole, triazine, and methoxyphenyl groups in 2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-5-(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one sets it apart from other similar compounds, providing distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-one

InChI

InChI=1S/C21H20N4O3/c1-14(20(26)24-12-11-16-5-3-4-6-19(16)24)25-21(27)23-18(13-22-25)15-7-9-17(28-2)10-8-15/h3-10,13-14H,11-12H2,1-2H3

InChI Key

UIDRRMXCHAFLRX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C21)N3C(=O)N=C(C=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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